molecular formula C11H15N3O3 B8136236 tert-Butyl (2-carbamoylpyridin-3-yl)carbamate

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate

Cat. No.: B8136236
M. Wt: 237.25 g/mol
InChI Key: HHGXZPBSASQINT-UHFFFAOYSA-N
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Description

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate: is an organic compound with the molecular formula C11H15N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-carbamoylpyridin-3-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and ensuring proper handling and disposal of chemicals. Continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the carbamate group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Reactions: Substituted pyridine derivatives.

    Hydrolysis: 2-carbamoylpyridine and tert-butyl alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the pyridine ring and carbamate group.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-carbamoylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may be used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for developing products with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl (2-carbamoylpyridin-3-yl)carbamate depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3-hydroxypyridin-2-yl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

tert-Butyl (2-carbamoylpyridin-3-yl)carbamate is unique due to the presence of both the carbamoyl and carbamate groups attached to the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its structure also provides specific steric and electronic properties that can be exploited in various applications.

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable intermediate and research tool in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-(2-carbamoylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-11(2,3)17-10(16)14-7-5-4-6-13-8(7)9(12)15/h4-6H,1-3H3,(H2,12,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGXZPBSASQINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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